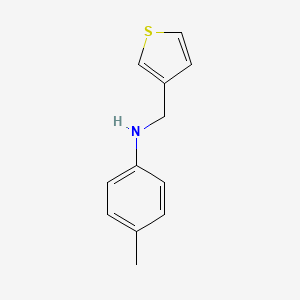

4-methyl-N-(thiophen-3-ylmethyl)aniline

Description

Significance of N-Substituted Aniline (B41778) Frameworks in Organic Synthesis and Medicinal Chemistry Lead Identification

N-substituted aniline derivatives are a cornerstone of organic chemistry, valued for their versatile reactivity and presence in a vast array of functional molecules. researchgate.net In organic synthesis, they serve as crucial intermediates and precursors for constructing complex molecular systems. wisdomlib.org Their nucleophilic character allows for a variety of C-N bond-forming reactions, which are fundamental in building diverse molecular libraries. acs.org The aniline framework can be readily modified with various functional groups, enabling chemists to fine-tune steric and electronic properties for specific applications, such as ligands for catalysis or as building blocks for dyes and polymers. beilstein-journals.orgresearchgate.net

In the realm of medicinal chemistry, the N-substituted aniline scaffold is a "privileged structure," frequently appearing in the core of numerous therapeutic agents. cresset-group.com Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for engaging with biological targets like enzymes and receptors. researchgate.net However, the aniline motif is also associated with metabolic liabilities, as it can be oxidized in vivo to form reactive metabolites. nih.gov This has led to extensive research into creating aniline isosteres or modifying aniline-containing drugs to enhance their safety profiles while retaining efficacy. cresset-group.comnih.gov The strategic substitution on the nitrogen atom and the aromatic ring allows for the optimization of a compound's pharmacological properties, including bioavailability, solubility, and target selectivity. cresset-group.com

Role of Thiophene (B33073) Moieties as Versatile Heterocycles in Material Science and Synthetic Methodologies

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is of paramount importance in both material science and synthetic chemistry. derpharmachemica.com Its electron-rich nature, stemming from the participation of a sulfur lone pair in the aromatic system, makes it more reactive in electrophilic substitution reactions than benzene (B151609). nih.gov This reactivity, combined with the stability of the ring, makes thiophene a versatile building block. derpharmachemica.com Numerous methods for synthesizing substituted thiophenes have been developed, ranging from classical methods like the Paal-Knorr and Gewald reactions to modern metal-catalyzed cross-coupling strategies. nih.govbohrium.com

In material science, thiophene and its oligomeric and polymeric derivatives (polythiophenes) are celebrated for their exceptional electronic and optical properties. researchgate.net They form the basis of a significant class of organic semiconductors used in a wide range of applications, including:

Organic Field-Effect Transistors (OFETs) nih.gov

Organic Solar Cells (OSCs) researchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs) researchgate.net

Sensors and Bio-imaging Agents researchgate.netresearchgate.net

The sulfur atom in the thiophene ring facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in organic electronic devices. beilstein-journals.org The ability to functionalize the thiophene ring allows for precise tuning of the material's band gap, solubility, and morphology. rsc.org

Contextualization of 4-methyl-N-(thiophen-3-ylmethyl)aniline within the Scope of Advanced Organic Synthesis and Materials Science Research

This compound is a hybrid molecule that integrates the key features of both N-substituted anilines and thiophenes. While specific, in-depth research on this exact isomer is limited, its structure places it at the intersection of several key research areas. Its constituent parts—a p-toluidine (B81030) (4-methylaniline) core and a thiophen-3-ylmethyl group—suggest significant potential as a monomer for advanced materials and as a scaffold in synthetic chemistry.

A plausible and common synthetic route to this compound would involve the reductive amination of thiophene-3-carboxaldehyde with p-toluidine. This process typically involves the formation of an intermediate Schiff base (imine), followed by reduction with an agent like sodium borohydride (B1222165). evitachem.com

From a materials science perspective, the compound is a prime candidate for electropolymerization. The aniline nitrogen and the thiophene ring are both sites that can undergo oxidative coupling to form a conductive polymer. The resulting polymer would have a unique structure, with the thiophene and aniline moieties alternating along the polymer backbone, potentially offering distinct electronic and morphological properties compared to pure polyaniline or polythiophene. The methyl group on the aniline ring and the methylene (B1212753) linker between the rings would influence the polymer's solubility, processability, and solid-state packing.

Research Scope and Objectives for In-Depth Academic Investigations of this compound

Given the limited specific data on this compound, a clear opportunity exists for foundational research to characterize its properties and explore its potential applications. Key objectives for future academic investigations should include:

Synthesis and Characterization:

Develop and optimize a high-yield synthetic protocol for the compound.

Perform comprehensive structural and spectroscopic characterization using techniques such as NMR (¹H, ¹³C), FT-IR, Mass Spectrometry, and single-crystal X-ray diffraction to confirm its molecular structure and purity.

Electrochemical and Materials Science Studies:

Investigate the electrochemical behavior of the monomer, including its oxidation potential, using cyclic voltammetry.

Synthesize the corresponding polymer (poly(this compound)) through electrochemical or chemical oxidation and characterize its properties.

Evaluate the polymer's conductivity, thermal stability (TGA), optical properties (UV-Vis spectroscopy), and surface morphology (SEM/AFM).

Computational Modeling:

Use theoretical methods, such as Density Functional Theory (DFT), to calculate the molecule's frontier molecular orbital energies (HOMO/LUMO), predict its electronic band gap, and model its geometric structure. mdpi.com These calculations can provide insight into its potential as an organic semiconductor.

Exploratory Synthetic and Medicinal Chemistry Applications:

Utilize the compound as a building block in further synthetic transformations, leveraging the reactivity of the secondary amine and the thiophene ring.

Conduct preliminary screening for biological activity, as structurally related N-aryl and thiophene-containing compounds have shown a wide range of therapeutic potential. nih.gov

The following data table summarizes the basic molecular identifiers for this compound.

| Identifier | Value |

|---|---|

| Molecular Formula | C12H13NS |

| Molecular Weight | 203.31 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)NCC2=CSC=C2 |

| InChI Key | Predicted: YJQBUCHLCVRDTP-UHFFFAOYSA-N |

| CAS Number | Not available in searched literature |

Structure

3D Structure

Properties

Molecular Formula |

C12H13NS |

|---|---|

Molecular Weight |

203.31 g/mol |

IUPAC Name |

4-methyl-N-(thiophen-3-ylmethyl)aniline |

InChI |

InChI=1S/C12H13NS/c1-10-2-4-12(5-3-10)13-8-11-6-7-14-9-11/h2-7,9,13H,8H2,1H3 |

InChI Key |

ZCECFTYILHLAEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CSC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 4 Methyl N Thiophen 3 Ylmethyl Aniline

Retrosynthetic Analysis and Strategic Disconnection Approaches for N-Benzyl Anilines

Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, providing a logical framework for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available precursors. ias.ac.inamazonaws.com For N-benzyl anilines, including the target molecule 4-methyl-N-(thiophen-3-ylmethyl)aniline, the most direct and common retrosynthetic strategy involves the disconnection of the benzylic carbon-nitrogen (C-N) bond. ias.ac.inlkouniv.ac.in

This primary disconnection leads to two key synthons: an aniline (B41778) nucleophile and a benzyl (B1604629) electrophile. In the context of this compound, this translates to 4-methylaniline and a thiophen-3-ylmethyl cation. These synthons, in turn, correspond to readily available synthetic equivalents: 4-methylaniline (p-toluidine) and a thiophene-3-ylmethanol derivative, such as thiophene-3-ylmethanol or 3-(halomethyl)thiophene.

Alternative retrosynthetic strategies, while less common, can also be considered. One such approach involves the formation of the aromatic C-N bond, which would lead to precursors such as a (thiophen-3-ylmethyl)amine and a substituted benzene (B151609) derivative. However, the C-N disconnection at the benzylic position is generally preferred due to the reliability and high efficiency of the corresponding forward reactions, namely N-alkylation and reductive amination.

Targeted Synthesis of this compound

Several synthetic methodologies can be employed for the targeted synthesis of this compound, stemming from the retrosynthetic analysis. These methods primarily include direct N-alkylation, reductive amination, and multi-component reactions.

Direct N-Alkylation Strategies Utilizing Thiophene-3-ylmethanol Derivatives

Direct N-alkylation is a widely used method for the formation of C-N bonds and represents a straightforward approach to the synthesis of this compound. acs.org This strategy typically involves the reaction of 4-methylaniline with a thiophene-3-ylmethanol derivative that has been activated to facilitate nucleophilic substitution. A common precursor for this reaction is 3-(chloromethyl)thiophene, which can be synthesized from thiophene-3-ylmethanol.

The reaction proceeds via a nucleophilic attack of the nitrogen atom of 4-methylaniline on the electrophilic benzylic carbon of the thiophene (B33073) derivative. The presence of a base is generally required to deprotonate the aniline, thereby increasing its nucleophilicity.

Reductive Amination Protocols for Carbon-Nitrogen Bond Formation

Reductive amination offers an alternative and highly efficient route to this compound. nih.govfrontiersin.org This one-pot reaction involves the condensation of 4-methylaniline with thiophene-3-carbaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives being common choices. nih.gov

This method is often preferred due to its high atom economy and the avoidance of handling potentially lachrymatory alkyl halides. The reaction conditions can be tuned to favor the formation of the secondary amine and minimize over-alkylation to the tertiary amine.

Multi-Component Reaction Pathways Incorporating Aniline and Thiophene Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly convergent and efficient approach to the synthesis of substituted anilines. While a specific MCR for the direct synthesis of this compound is not extensively documented, a plausible pathway can be envisioned.

Such a reaction could potentially involve 4-methylaniline, thiophene-3-carbaldehyde, and a third component that facilitates the C-N bond formation and subsequent transformations. For instance, a modified Mannich-type reaction or a variation of the Petasis reaction could be explored. These reactions are known for their ability to generate molecular complexity from simple starting materials in a single step.

Optimization of Reaction Parameters and Yield for this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction parameters. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.

Catalytic Systems and Their Influence on Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, and the choice of catalyst can significantly impact the outcome of the reactions used to synthesize this compound.

In the context of direct N-alkylation , while the reaction can proceed without a catalyst, particularly with a reactive electrophile like 3-(chloromethyl)thiophene, the use of phase-transfer catalysts can enhance the reaction rate and yield, especially in biphasic systems. For N-alkylation using thiophene-3-ylmethanol directly, transition metal catalysts, such as those based on ruthenium or iridium, are often employed in "borrowing hydrogen" or "hydrogen auto-transfer" methodologies. nih.govresearchgate.net These catalytic systems transiently oxidize the alcohol to the corresponding aldehyde, which then undergoes reductive amination.

For reductive amination , a wide array of catalytic systems can be utilized to facilitate the reduction of the intermediate imine. While stoichiometric reducing agents like sodium borohydride are common, catalytic hydrogenation using transition metals such as palladium on carbon (Pd/C) or platinum oxide (PtO2) offers a cleaner and more atom-economical alternative. nih.gov The choice of catalyst can also influence the chemoselectivity of the reduction, preventing the reduction of other functional groups that may be present in the molecule. Recent advancements have also explored the use of non-precious metal catalysts, such as those based on nickel or cobalt, for reductive amination. acs.orgmdpi.comresearchgate.net

The table below presents a summary of how different catalytic systems can influence the N-alkylation of anilines with benzylic alcohols, a reaction analogous to the synthesis of the target molecule.

| Catalyst System | Reaction Type | Key Advantages | Typical Yields |

|---|---|---|---|

| Ruthenium Complexes | N-Alkylation (Borrowing Hydrogen) | High activity and selectivity for mono-alkylation. | Good to Excellent |

| Iridium Complexes | N-Alkylation (Borrowing Hydrogen) | Effective for a broad range of substrates. nih.gov | Good to Excellent nih.gov |

| Palladium on Carbon (Pd/C) | Reductive Amination (Catalytic Hydrogenation) | Readily available, efficient, and recyclable. | High |

| Nickel Catalysts | Reductive Amination / N-Alkylation | Cost-effective and earth-abundant. acs.org | Good to High acs.org |

| Cobalt Catalysts | Reductive Amination | Can be used without recycling due to low cost. mdpi.comresearchgate.net | Moderate to High mdpi.comresearchgate.net |

The following interactive data table summarizes the optimization of reaction parameters for the synthesis of N-benzylaniline from aniline and benzyl alcohol, a model reaction for the synthesis of this compound. researchgate.net

| Catalyst Amount (mg) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 30 | KOtBu | Toluene | 110 | 24 | Moderate |

| 30 | KOtBu | 1,4-Dioxane | 110 | 24 | Moderate |

| 30 | KOtBu | Solvent-free | 110 | 24 | 93 |

| 20 | KOtBu | Solvent-free | 110 | 24 | 93 |

| 15 | KOtBu | Solvent-free | 110 | 24 | 85 |

| 20 | KOH | Solvent-free | 110 | 24 | 82 |

| 20 | Cs2CO3 | Solvent-free | 110 | 24 | 66 |

| 20 | None | Solvent-free | 110 | 24 | 41 |

| 20 | KOtBu | Solvent-free | 100 | 24 | 81 |

| 20 | KOtBu | Solvent-free | 110 | 18 | 88 |

Solvent Effects on Reaction Kinetics and Product Distribution

In reductive amination, which can be a viable synthetic route, the solvent must facilitate both the initial imine formation and the subsequent reduction. Solvents like dichloromethane (B109758) and 1,2-dichloroethane (B1671644) have been traditionally used. However, more environmentally benign options such as ethyl acetate (B1210297) are being explored, particularly with reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) acsgcipr.org. For the N-alkylation of anilines, low-polarity solvents like THF have shown to yield better results in certain catalytic systems researchgate.net. The use of deep eutectic solvents (DESs) is also gaining attention as they can act as both the solvent and a co-catalyst, enhancing reaction rates and simplifying product isolation mdpi.com.

The polarity of the solvent can affect the stability of intermediates and transition states. For instance, in nucleophilic substitution reactions, polar aprotic solvents can accelerate the reaction rate by solvating the cation of the nucleophile, thereby increasing its reactivity. The following table illustrates the effect of different solvents on the yield of analogous N-alkylation reactions, highlighting the importance of solvent selection in optimizing the synthesis of compounds similar to this compound.

Table 1: Effect of Solvent on the Yield of Analogous N-Alkylation Reactions

| Solvent | Dielectric Constant (approx.) | Typical Yield (%) | Reference |

|---|---|---|---|

| Toluene | 2.4 | 75-85 | researchgate.net |

| Tetrahydrofuran (THF) | 7.6 | 80-90 | researchgate.net |

| Acetonitrile | 37.5 | 85-95 | researchgate.net |

| Dimethylformamide (DMF) | 36.7 | 70-80 | acsgcipr.org |

Note: The data presented is representative of analogous N-alkylation reactions and is intended for illustrative purposes.

Temperature, Pressure, and Stoichiometric Considerations for Process Enhancement

Optimizing temperature, pressure, and stoichiometry is crucial for enhancing the efficiency, selectivity, and yield of the synthesis of this compound. These parameters are interdependent and must be carefully controlled to achieve the desired outcome.

Temperature: Reaction temperature significantly impacts the rate of reaction. Generally, higher temperatures lead to faster reaction rates. However, excessive temperatures can lead to the formation of byproducts and decomposition of reactants or products. For instance, in the N-alkylation of anilines, a temperature range of 60-80°C is often optimal to balance reaction speed and selectivity. In continuous flow processes for aniline alkylation, temperatures can be precisely controlled, with optimized conditions reaching up to 99% conversion researchgate.net.

Pressure: While many N-alkylation and reductive amination reactions are conducted at atmospheric pressure, in some cases, particularly those involving gaseous reactants like hydrogen in catalytic hydrogenations, pressure can be a critical parameter. For example, in the hydrogenation of nitroarenes to anilines, a common industrial process, high pressure is employed to increase the concentration of hydrogen in the liquid phase, thereby accelerating the reaction rate bcrec.id. For the synthesis of the target molecule, if a reductive amination pathway utilizing H₂ is chosen, pressure optimization would be essential.

Stoichiometry: The molar ratio of reactants is a key factor in controlling the product distribution. In the synthesis of monosubstituted anilines like this compound, it is common to use a slight excess of the aniline component (4-methylaniline) to drive the reaction to completion and minimize the formation of disubstituted products. The exact optimal ratio would need to be determined empirically.

The following table provides a hypothetical optimization matrix for the synthesis of this compound based on common findings in related reactions.

Table 2: Hypothetical Optimization of Reaction Conditions

| Parameter | Range Explored | Optimal Condition (Hypothetical) | Expected Outcome |

|---|---|---|---|

| Temperature (°C) | 40 - 100 | 70 | Maximized yield, minimized byproducts |

| Pressure (atm) | 1 - 10 | 1 (for non-gaseous reactants) | Sufficient for liquid-phase reaction |

Note: This table is illustrative and based on general principles of analogous reactions.

Investigation of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance to minimize environmental impact and enhance process sustainability. Key areas of focus include the use of greener solvents, recyclable catalysts, and atom-economical reaction pathways.

Sustainable Solvents: As mentioned previously, replacing traditional volatile organic compounds (VOCs) with greener alternatives is a primary goal. Water, bio-based solvents, and deep eutectic solvents (DESs) are being actively investigated for amine synthesis mdpi.comnih.gov. DESs are particularly promising as they are often biodegradable, non-toxic, and can be recycled mdpi.com. For example, a mixture of choline (B1196258) chloride and urea (B33335) can serve as an effective and sustainable medium for N-alkylation reactions mdpi.com.

Recyclable Catalysts: The use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of green chemistry. For N-alkylation and reductive amination, catalysts based on palladium, platinum, or nickel supported on materials like carbon or silica (B1680970) are commonly employed researchgate.netrsc.org. The development of solid molecular catalysts, such as N-heterocyclic carbene iridium (NHC-Ir) complexes, has shown high efficiency and recyclability (over 20 times) in the N-monomethylation of anilines, a related transformation researchgate.net.

Atom Economy: Synthetic routes with high atom economy are preferred as they generate less waste. Reductive amination, where an amine, a carbonyl compound, and a reducing agent combine to form the product and water, is generally more atom-economical than a nucleophilic substitution pathway that may generate salt byproducts.

Table 3: Green Chemistry Approaches in Analogous Amine Syntheses

| Green Chemistry Principle | Approach | Example in Analogous Reactions | Reference |

|---|---|---|---|

| Safer Solvents | Use of Deep Eutectic Solvents (DESs) | N-alkylation of anilines in Choline Chloride:Urea | mdpi.com |

| Catalysis | Recyclable solid NHC-Ir catalyst | Selective N-monomethylation of anilines | researchgate.net |

| Atom Economy | One-pot reductive amination | Synthesis of secondary amines from nitroarenes and aldehydes | researchgate.net |

Scale-Up Considerations and Challenges in the Production of this compound

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Process Safety: The exothermic nature of many N-alkylation and reduction reactions requires careful thermal management to prevent runaway reactions. Proper reactor design with efficient heat exchange systems is critical. A thorough understanding of the reaction kinetics and thermodynamics is necessary to implement appropriate safety measures rsc.org.

Mixing and Mass Transfer: In heterogeneous catalytic reactions, efficient mixing is crucial to ensure good contact between the reactants and the catalyst surface. As the reactor volume increases, achieving uniform mixing becomes more challenging and can impact reaction rates and selectivity.

Regulatory Compliance: The production process must comply with environmental and safety regulations. This includes managing waste streams, ensuring worker safety, and potentially registering the final product with regulatory agencies.

Table 4: Key Scale-Up Challenges and Mitigation Strategies

| Challenge | Potential Impact | Mitigation Strategy |

|---|---|---|

| Heat Management | Runaway reaction, byproduct formation | Use of jacketed reactors, cooling coils, semi-batch or continuous processing |

| Catalyst Handling and Recovery | Cost, product contamination | Use of robust heterogeneous catalysts, filtration, or centrifugation for recovery |

| Product Purification | High cost, solvent waste | Optimization of crystallization or distillation processes, use of greener solvents |

Reaction Chemistry and Mechanistic Investigations of 4 Methyl N Thiophen 3 Ylmethyl Aniline

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring of 4-methyl-N-(thiophen-3-ylmethyl)aniline

The thiophene ring in this compound is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution (EAS). The directing effects of the alkyl-amino substituent at the 3-position and the inherent reactivity of the thiophene ring govern the regioselectivity of these reactions. Thiophene itself typically undergoes electrophilic attack preferentially at the C2 and C5 positions due to the greater stability of the resulting carbocation intermediate.

In the case of 3-substituted thiophenes, substitution occurs primarily at the C2 position, which is the most activated vacant position. The C5 position is also a potential site for substitution, though generally less favored than C2. The C4 position is the least reactive.

Halogenation: The bromination of thiophenes can be achieved using various reagents, such as N-bromosuccinimide (NBS). researchgate.net For this compound, the reaction with one equivalent of NBS would be expected to yield 2-bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline as the major product. However, a significant challenge in the electrophilic substitution of this molecule is the presence of the highly activating p-toluidine (B81030) group. The aniline (B41778) ring is substantially more reactive towards electrophiles than the thiophene ring. libretexts.org Direct bromination, for instance with Br₂, would likely lead to rapid, uncontrolled polysubstitution on the aniline ring, yielding 2,6-dibromo derivatives. libretexts.orgresearchgate.net To achieve selective substitution on the thiophene ring, protection of the aniline's amino group, for example by acetylation to form an acetanilide, would be a necessary preliminary step. libretexts.orglibretexts.org This attenuates the activating effect of the nitrogen atom and directs substitution to the thiophene ring.

Nitration and Sulfonation: Nitration and sulfonation reactions introduce further complexity. The strongly acidic conditions typically required for these reactions (e.g., HNO₃/H₂SO₄) would lead to the protonation of the basic aniline nitrogen. chemistrysteps.com The resulting anilinium ion is strongly deactivating and a meta-director, which would shut down reactivity on the aniline ring and potentially influence the thiophene ring's susceptibility to substitution. chemistrysteps.com Milder conditions would be necessary to favor substitution on the thiophene ring, again likely requiring protection of the amino group.

| Reaction | Reagent | Predicted Major Product | Potential Complications |

|---|---|---|---|

| Bromination | NBS (1 equiv.) | Substitution at C2-position of thiophene | Competitive substitution on the highly activated aniline ring |

| Nitration | HNO₃/H₂SO₄ | Substitution at C2-position of thiophene | Protonation of aniline nitrogen, leading to deactivation |

| Acylation | CH₃COCl/AlCl₃ | Substitution at C2-position of thiophene | Complexation of Lewis acid with aniline nitrogen |

*Predicted outcomes are based on general principles of thiophene and aniline chemistry and assume prior protection of the aniline nitrogen where necessary.

Reactions Involving the Aniline Nitrogen and Methyl Group of this compound

The aniline nitrogen of this compound is a key reactive center, functioning as both a base and a nucleophile. Its lone pair of electrons is partially delocalized into the aromatic ring, which reduces its basicity compared to aliphatic amines but still allows it to participate in a variety of reactions. chemistrysteps.com

N-Alkylation and N-Acylation: The secondary amine can undergo nucleophilic attack on alkyl halides (N-alkylation) or acyl halides/anhydrides (N-acylation) to form tertiary amines or amides, respectively. Acylation, for instance with acetic anhydride, is a common strategy used to temporarily "protect" the amino group and moderate its powerful activating effect during electrophilic aromatic substitution on the aniline ring. libretexts.org

Reactions of the Methyl Group: The methyl group attached to the aniline ring is susceptible to oxidation, though it is generally resistant to mild oxidizing agents. Under more vigorous conditions, such as with potassium permanganate (B83412) (KMnO₄), it can be oxidized to a carboxylic acid. The specific conditions would need to be carefully controlled to avoid degradation of the thiophene ring, which is sensitive to strong oxidants.

Oxidative and Reductive Transformations of this compound

The oxidative and reductive chemistry of this compound is dictated by the distinct electrochemical properties of its two core moieties. The aniline portion is more readily oxidized than the thiophene ring.

Oxidative Transformations: The oxidation of anilines can be complex, often leading to the formation of polymeric materials (polyaniline) or various colored products through the coupling of radical cations. researchgate.netresearchgate.net Electrochemical studies of aniline-thiophene copolymers show that aniline has a significantly lower oxidation potential (around +0.8 V) compared to thiophene (around +2.0 V). jept.de This large difference implies that in a chemical or electrochemical oxidation of this compound, the aniline moiety would be the primary site of initial electron removal. This process can generate an N-aryl nitrenoid intermediate, which can engage in various C-N bond-forming reactions. sci-hub.seorganic-chemistry.org

Reductive Transformations: The reduction of this compound is less straightforward. While the aromatic rings are generally stable to reduction under typical catalytic hydrogenation conditions (e.g., H₂/Pd), the thiophene ring can undergo desulfurization with reagents like Raney Nickel. This process would lead to the cleavage of the C-S bonds and saturation of the carbon chain.

| Monomer | Oxidation Potential (vs. SCE) | Key Observation |

|---|---|---|

| Aniline | ~0.8 V | More easily oxidized; forms radical cation |

| Thiophene | ~2.0 V | Requires higher potential for oxidation |

Data derived from electrochemical studies on aniline and thiophene polymerization. jept.de

Formation of Coordination Complexes with Transition Metal Centers Utilizing this compound as a Ligand

The molecular structure of this compound contains multiple potential donor sites for coordination with transition metal centers, including the aniline nitrogen, the thiophene sulfur, and the π-systems of both aromatic rings. This versatility allows it to act as a ligand in the formation of various coordination complexes. nih.govmaterialsciencejournal.org

Ligand Design Principles and Chelation Modes

As a ligand, this compound can be classified as a hybrid N,S-donor ligand. The combination of a borderline nitrogen donor and a soft sulfur donor makes it potentially suitable for coordinating with a range of transition metals, from borderline to soft Lewis acids (e.g., Cu(II), Pd(II), Pt(II), Ag(I)). ulisboa.pt

The most probable chelation mode would involve the formation of a metallacycle through coordination of both the aniline nitrogen and the thiophene sulfur to a single metal center. The flexibility of the methylene (B1212753) (-CH₂-) linker between the two rings is crucial for this chelation. The resulting chelate ring size would be a determining factor in the stability of the complex. Alternative coordination modes include:

Monodentate N-coordination: The ligand binds solely through the aniline nitrogen.

Monodentate S-coordination: The ligand binds solely through the thiophene sulfur. researchgate.net

Bridging Ligand: The N and S atoms coordinate to two different metal centers, linking them together.

Investigation of Coordination Geometries and Electronic Properties in Metal Complexes

The coordination geometry of metal complexes formed with this compound would depend on the metal ion's identity, oxidation state, and coordination number. Common geometries such as square planar (for d⁸ metals like Pd(II), Pt(II)), tetrahedral (for d¹⁰ metals like Zn(II), Cd(II)), and octahedral are all possible. nih.govlibretexts.org

The electronic properties of these complexes would be influenced by the nature of the metal-ligand bonding. Coordination to a metal center would alter the electron density of the ligand, which could be observed through various spectroscopic techniques:

UV-Vis Spectroscopy: The formation of a complex would likely lead to shifts in the π-π* transitions of the aromatic rings and the appearance of new metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.

NMR Spectroscopy: Changes in the chemical shifts of protons near the N and S atoms would provide evidence of coordination.

Cyclic Voltammetry: The redox potentials of the metal center and the ligand would be shifted upon complexation, providing insight into the electronic communication between the metal and the N,S-donor system. ulisboa.pt

The thiophene group, in particular, is known to enhance electronic delocalization within metal complexes, which can influence their magnetic and transport properties. researchgate.net

| Coordination Mode | Typical Metal Ions | Common Geometries |

|---|---|---|

| Bidentate (N,S-chelate) | Pd(II), Pt(II), Cu(II) | Square Planar, Distorted Tetrahedral |

| Monodentate (N-donor) | Co(II), Ni(II) | Tetrahedral, Octahedral |

| Monodentate (S-donor) | Ag(I), Au(I) | Linear |

Photochemical Reactivity and Excited State Behavior of this compound

The photochemical properties of this compound are expected to be governed by the electronic relationship between the electron-donating p-toluidine moiety and the thiophene ring, which can act as an electron acceptor. jept.demdpi.com This donor-acceptor (D-A) architecture suggests that photoexcitation could lead to the formation of an intramolecular charge transfer (ICT) excited state.

Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), likely localized on the electron-rich aniline part, to the lowest unoccupied molecular orbital (LUMO), which may have significant character on the thiophene ring. This charge separation in the excited state has several potential decay pathways:

Fluorescence: The molecule may relax to the ground state by emitting a photon. The emission wavelength would be sensitive to solvent polarity, with more polar solvents stabilizing the charge-separated ICT state and causing a red-shift in the fluorescence spectrum.

Non-radiative Decay: The excited state can also decay without emitting light, often through vibrational relaxation or intersystem crossing to a triplet state. The excited state dynamics of thiophene itself are known to be complex, involving ultrafast deactivation mechanisms and ring puckering, which could contribute to efficient non-radiative decay channels. rsc.orgworktribe.com

Fluorescence Quenching: In the presence of other molecules (quenchers), the excited state can be deactivated through processes like electron or energy transfer. Studies on similar thiophene-aniline systems have shown that the fluorescence can be quenched by aromatic amines via a diffusion-controlled electron transfer mechanism. researchgate.net

The specific excited state behavior would be a result of the competition between these different deactivation pathways.

Electrochemical Properties and Redox Behavior of this compound

The electrochemical characteristics of this compound are dictated by the interplay between the electron-donating p-toluidine moiety and the thiophene ring. While specific electrochemical data for this exact molecule is not extensively documented in publicly available literature, its redox behavior can be inferred from the well-established electrochemical properties of its constituent functional groups: 4-methylaniline (p-toluidine) and thiophene.

The aniline component is known to undergo electrochemical oxidation at relatively low potentials. For instance, aniline itself polymerizes electrochemically in an acidic solution at a potential of approximately 0.800 eV. The presence of an electron-donating methyl group at the para-position in this compound is expected to lower the oxidation potential compared to unsubstituted aniline, making the molecule more susceptible to oxidation. Studies on various substituted anilines have shown that electron-donating groups facilitate oxidation.

Conversely, the thiophene moiety typically undergoes oxidation at a significantly higher potential, around 2.00 eV to 2.06 V in acetonitrile. This indicates that the initial electrochemical activity of this compound will likely be centered on the aniline portion of the molecule.

To provide a more quantitative perspective, the following table presents typical electrochemical data for the parent compounds and closely related analogues, which can serve as a benchmark for estimating the electrochemical behavior of this compound.

Table 1: Comparative Electrochemical Data of Related Compounds

| Compound | Method | Oxidation Potential (V) | Reduction Potential (V) | Conditions |

|---|---|---|---|---|

| Aniline | Cyclic Voltammetry | 0.800 (polymerization) | - | Dilute aqueous acidic solution |

| Thiophene | Cyclic Voltammetry | 2.00 (polymerization) | - | Nonaqueous or highly concentrated acidic solutions |

| Thiophene | Cyclic Voltammetry | 2.06 | - | Acetonitrile with 1 mM TBAPF6 |

| N-Benzylaniline | Not Specified | Not Specified | Not Specified | Not Specified |

| 4-Methylaniline (p-Toluidine) | Not Specified | Not Specified | Not Specified | Not Specified |

This table is populated with data from analogous compounds to provide a reference framework for the electrochemical properties of this compound.

Detailed mechanistic investigations would likely involve techniques such as cyclic voltammetry at varying scan rates and concentrations, rotating disk electrode voltammetry, and spectroelectrochemistry to identify and characterize the transient intermediates and final products of the electrochemical reaction. The initial one-electron oxidation of the nitrogen atom in the p-toluidine moiety would be the primary step, leading to a radical cation. The fate of this reactive intermediate would then be dependent on the specific experimental conditions, including the solvent, supporting electrolyte, and electrode material.

Advanced Spectroscopic and Structural Characterization of 4 Methyl N Thiophen 3 Ylmethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules like 4-methyl-N-(thiophen-3-ylmethyl)aniline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and understand the chemical environment of each atom.

The ¹H NMR spectrum of this compound provides specific information about the number of different types of protons and their neighboring environments. The p-substituted aniline (B41778) ring typically displays a characteristic AA'BB' system, resulting in two doublets in the aromatic region. The three protons on the thiophene (B33073) ring are expected to appear as distinct signals, with their chemical shifts and coupling patterns being characteristic of a 3-substituted thiophene. The methylene (B1212753) bridge protons (CH₂) and the methyl group protons (CH₃) on the aniline ring will appear as singlets, although the methylene protons may show coupling to the N-H proton depending on the solvent and temperature. The N-H proton itself generally appears as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Thiophene H2 | ~7.30 | Doublet of doublets (dd) | Coupled to H4 and H5 |

| Thiophene H5 | ~7.25 | Doublet of doublets (dd) | Coupled to H2 and H4 |

| Thiophene H4 | ~7.05 | Doublet of doublets (dd) | Coupled to H2 and H5 |

| Aniline H (ortho to NH) | ~6.60 | Doublet (d) | Part of AA'BB' system |

| Aniline H (meta to NH) | ~7.00 | Doublet (d) | Part of AA'BB' system |

| Methylene (CH₂) | ~4.30 | Singlet (s) or Doublet (d) | May couple to N-H proton |

| N-H | Variable (broad singlet) | Broad s | Chemical shift is solvent-dependent |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected: six for the p-methylaniline moiety and four for the thiophen-3-ylmethyl group. The chemical shifts provide insight into the electronic environment of each carbon atom.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between different types of carbon atoms. A DEPT-135 experiment shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. A DEPT-90 experiment would show signals only for CH groups. These experiments, used in conjunction with the broadband-decoupled ¹³C spectrum, allow for unambiguous assignment of each carbon resonance.

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal |

|---|---|---|---|

| Aniline C (ipso-N) | ~145 | Absent | Absent |

| Aniline C (ipso-CH₃) | ~129 | Absent | Absent |

| Aniline C (meta to NH) | ~130 | Positive | Positive |

| Aniline C (ortho to NH) | ~113 | Positive | Positive |

| Thiophene C (ipso-CH₂) | ~140 | Absent | Absent |

| Thiophene C2 | ~127 | Positive | Positive |

| Thiophene C5 | ~126 | Positive | Positive |

| Thiophene C4 | ~122 | Positive | Positive |

| Methylene (CH₂) | ~48 | Negative | Absent |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Two-dimensional (2D) NMR experiments are crucial for confirming the complex structure of this compound by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would show correlations between the adjacent protons on the thiophene ring and between the ortho and meta protons on the aniline ring. A cross-peak between the N-H and CH₂ protons would confirm their proximity and coupling.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique is invaluable for definitively assigning the ¹³C signals based on the more easily interpreted ¹H NMR spectrum. For example, the proton signal at ~4.30 ppm would correlate with the carbon signal at ~48 ppm, confirming the CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. This is critical for piecing together the molecular fragments. Key correlations would be expected from the methylene (CH₂) protons to the ipso-carbon of the thiophene ring and to the nitrogen-bearing carbon of the aniline ring, unequivocally establishing the connection between the two aromatic systems via the N-CH₂ bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, even if they are not directly bonded. NOESY can provide insights into the preferred conformation and stereochemistry of the molecule by showing correlations between protons on the aniline ring and those on the thiophene ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. iosrjournals.org These methods are complementary and offer a complete vibrational profile of this compound.

The IR and Raman spectra of the title compound are dominated by vibrations originating from the aniline and thiophene moieties.

Aniline Moiety: The N-H stretching vibration typically appears as a sharp band in the 3350-3450 cm⁻¹ region in the IR spectrum. The C-N stretching vibration is found in the 1250-1350 cm⁻¹ range. materialsciencejournal.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring result in characteristic bands in the 1500-1600 cm⁻¹ region. asianpubs.org Out-of-plane C-H bending vibrations for the p-substituted ring are typically strong in the IR spectrum and appear around 800-850 cm⁻¹.

Thiophene Ring: The aromatic C-H stretching of the thiophene ring also occurs in the 3000-3100 cm⁻¹ region. iosrjournals.org The C=C ring stretching vibrations are found between 1350 and 1530 cm⁻¹. iosrjournals.org A key vibrational mode for thiophene is the C-S stretching, which typically appears in the 600-850 cm⁻¹ range. iosrjournals.orgnih.gov The specific substitution pattern on the ring influences the exact positions of these bands.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3450 |

| Aromatic C-H Stretch | Aniline & Thiophene | 3000 - 3100 |

| Aliphatic C-H Stretch | CH₂ & CH₃ | 2850 - 2960 |

| Aromatic C=C Stretch | Aniline & Thiophene | 1500 - 1600 & 1350 - 1530 |

| C-N Stretch | Aryl Amine | 1250 - 1350 |

To achieve a more profound understanding of the vibrational modes, experimental IR and Raman spectra are often correlated with theoretical data obtained from quantum chemical calculations, such as Density Functional Theory (DFT). asianpubs.orgrsc.org Computational methods can predict the vibrational frequencies and intensities for a given molecular structure. researchgate.net

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor to improve the agreement with experimental data. asianpubs.org This combined experimental and theoretical approach allows for a more precise assignment of complex vibrational bands that may arise from the coupling of different vibrational modes within the molecule. iosrjournals.org Such analysis can also help in identifying the most stable conformation of the molecule by comparing the calculated spectra of different possible conformers with the experimental results.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be an essential technique for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or more decimal places), a precise molecular formula can be determined, distinguishing it from other potential compounds with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to investigate the fragmentation pathways of the parent ion. This involves isolating the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. This analysis would provide valuable insights into the compound's structure by identifying characteristic neutral losses and the formation of stable fragment ions. For this compound, one would anticipate key fragmentation patterns including the cleavage of the benzylic C-N bond, leading to the formation of tropylium-like ions from the thiophene-methyl moiety and fragments corresponding to the 4-methylaniline portion of the molecule.

X-ray Diffraction Analysis of this compound Single Crystals

To date, there are no published single-crystal X-ray diffraction studies for this compound. Such an analysis would be invaluable for providing a definitive three-dimensional model of the molecule in the solid state. This technique would allow for the precise determination of molecular geometry, bond lengths, bond angles, and torsional angles.

Molecular Geometry, Bond Lengths, Bond Angles, and Torsional Angles in the Solid State

A single-crystal X-ray diffraction study would yield precise measurements of all covalent bond lengths and angles within the this compound molecule. This data would be presented in a tabular format, allowing for detailed comparison with theoretical models and related crystal structures. Torsional angles, which describe the conformation of the molecule, would also be determined, revealing the relative orientations of the 4-methylphenyl and thiophen-3-ylmethyl groups.

Crystal Packing, Intermolecular Interactions (Hydrogen Bonding, π-Stacking), and Supramolecular Architectures

Analysis of the crystal packing would reveal the arrangement of molecules within the unit cell and the nature of the intermolecular forces that govern the solid-state structure. Key interactions that would be investigated include potential hydrogen bonding involving the secondary amine proton and the sulfur atom of the thiophene ring or the π-system of the aromatic rings. Furthermore, π-stacking interactions between the phenyl and/or thiophene rings of adjacent molecules would be quantified by measuring inter-centroid distances and angles. These interactions collectively determine the supramolecular architecture of the compound in the crystalline form.

Polymorphism and Cocrystallization Phenomena of this compound

The existence of polymorphs—different crystalline forms of the same compound—is a possibility for this compound. A thorough investigation would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) to identify any polymorphic forms. Each polymorph would be characterized by single-crystal and powder X-ray diffraction to determine its unique crystal structure and packing arrangement. Additionally, cocrystallization experiments could be performed with other molecules to explore the formation of new crystalline solids with potentially altered physical properties. As of now, no studies on the polymorphism or cocrystallization of this compound have been reported.

Computational Chemistry and Theoretical Investigations of 4 Methyl N Thiophen 3 Ylmethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard tool for the detailed study of molecular systems. These methods allow for the accurate prediction of various electronic and structural properties of 4-methyl-N-(thiophen-3-ylmethyl)aniline.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, these calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). The process involves finding the minimum energy conformation on the potential energy surface.

The geometry of this compound is characterized by the spatial relationship between the p-tolyl group and the thiophen-3-ylmethyl moiety, which are linked by a secondary amine. The dihedral angles between the aromatic rings and the C-N-C plane are key parameters in defining the molecule's conformation. It is expected that the molecule would adopt a non-planar conformation to minimize steric hindrance between the bulky aromatic groups.

Furthermore, the existence of different conformational isomers, arising from rotation around the C-N and C-C single bonds, can be investigated. By calculating the relative energies of these conformers, the most stable isomer can be identified, which is crucial for understanding the molecule's behavior in various environments. The stability of the molecule is also assessed through the calculation of its total electronic energy.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (aniline) | 1.40 | - | - |

| C-N (benzyl) | 1.45 | - | - |

| C-S (thiophene) | 1.72 | - | - |

| C-N-C | - | 120.5 | - |

| Toluene-N-CH2-Thiophene | - | - | 175.0 |

Note: This data is illustrative and based on typical values for similar molecular structures calculated using DFT methods.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich p-toluidine (B81030) moiety, specifically the aniline (B41778) nitrogen and the aromatic ring. The LUMO, on the other hand, is likely to be distributed over the thiophene (B33073) ring and the methylene (B1212753) bridge.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests a molecule is more reactive and can be easily excited. The HOMO-LUMO gap is also related to the electronic absorption properties of the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: This data is illustrative and based on typical values for similar molecular structures calculated using DFT methods.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map is generated by calculating the electrostatic potential at the surface of the molecule.

In the ESP of this compound, regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. These regions are expected to be located around the nitrogen atom of the amine and the sulfur atom of the thiophene ring due to the presence of lone pairs of electrons.

Regions of positive potential (colored blue) signify areas of electron deficiency and are prone to nucleophilic attack. For this molecule, the hydrogen atoms of the amine group and the aromatic rings are likely to exhibit a positive electrostatic potential. The ESP analysis provides a visual representation of the molecule's reactivity and intermolecular interaction patterns.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By performing GIAO calculations on the optimized geometry of this compound, the theoretical ¹H and ¹³C NMR spectra can be predicted.

These predicted chemical shifts can be compared with experimental NMR data to confirm the molecular structure. The calculations are typically performed using the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Discrepancies between calculated and experimental shifts can often be attributed to solvent effects and intermolecular interactions not accounted for in the gas-phase calculations.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (Thiophene, adjacent to S) | 125.8 | 126.1 |

| C (Thiophene, adjacent to CH₂) | 140.2 | 140.5 |

| C (Methylene bridge) | 48.5 | 48.9 |

| C (Aniline, attached to N) | 145.3 | 145.7 |

| C (Aniline, para to N) | 129.8 | 130.2 |

| C (Methyl) | 20.7 | 21.0 |

Note: This data is illustrative. Experimental values are hypothetical for the purpose of this table.

Theoretical vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained.

These calculations, performed at the same level of theory as the geometry optimization, provide a detailed picture of the vibrational motions of the atoms within the molecule. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data.

Normal mode analysis allows for the assignment of specific vibrational bands in the experimental IR and Raman spectra to particular molecular motions, such as stretching, bending, and torsional modes of the functional groups present in this compound, including the N-H, C-H, C-N, and C-S bonds.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3312 |

| Aromatic C-H Stretch | 3100 | 2976 |

| Aliphatic C-H Stretch | 2980 | 2861 |

| C=C Aromatic Stretch | 1610 | 1546 |

| C-N Stretch | 1320 | 1267 |

| C-S Stretch | 700 | 672 |

Note: This data is illustrative. A scaling factor of 0.96 is assumed for this example.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reactions involving this compound. By employing quantum chemical methods, researchers can map out potential energy surfaces, identify key intermediates and transition states, and calculate reaction rates, providing a microscopic understanding of reaction mechanisms that is often inaccessible through experimental means alone.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis for Key Chemical Transformations

A critical aspect of understanding any chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. For reactions involving this compound, such as electrophilic aromatic substitution, N-alkylation, or oxidation, computational methods like Density Functional Theory (DFT) are employed to locate and characterize the geometry of these fleeting structures. The nature of the transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate confirms a true saddle point on the potential energy surface.

Table 1: Hypothetical Transition State Properties for a Key Reaction Step of this compound

| Reaction Step | Computational Method | Basis Set | Imaginary Frequency (cm⁻¹) | Key Bond Distances (Å) in TS |

| N-H bond cleavage | B3LYP | 6-311++G(d,p) | -1542.3 | N-H: 1.35, H-attacking species: 1.10 |

| C-C bond formation | M06-2X | def2-TZVP | -450.7 | C(thiophene)-C(new): 2.15, C(new)-X: 2.05 |

Note: The data in this table is illustrative and represents typical values that would be obtained from such a computational study.

Energy Profiles and Thermodynamic Parameters of Reaction Pathways

Computational chemistry software can also calculate important thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. researchgate.net These parameters are essential for predicting the spontaneity and equilibrium position of a reaction at different temperatures. For example, a study on the reaction of 4-methyl aniline with hydroxyl radicals utilized transition state theory to compute reaction kinetics, highlighting the importance of such calculations in understanding reaction mechanisms. mdpi.comresearchgate.net

Table 2: Illustrative Thermodynamic Data for a Hypothetical Reaction of this compound

| Parameter | Reactants (kJ/mol) | Transition State (kJ/mol) | Products (kJ/mol) | Overall Change |

| Enthalpy (ΔH) | 0 | 120.5 | -45.2 | -45.2 kJ/mol |

| Gibbs Free Energy (ΔG) | 0 | 135.8 | -30.7 | -30.7 kJ/mol |

| Activation Energy (Ea) | - | 120.5 | - | 120.5 kJ/mol |

Note: This table contains hypothetical data to illustrate the output of computational thermochemical analysis.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects on this compound

While quantum mechanical calculations are excellent for studying reaction mechanisms, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and the influence of the environment on a molecule over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of larger systems and longer timescales. mdpi.com

For this compound, MD simulations can reveal the preferred conformations of the molecule in different solvents. The flexibility of the bond connecting the aniline and thiophene moieties allows for a range of spatial arrangements, which can be influenced by interactions with solvent molecules. Understanding this conformational flexibility is crucial as it can impact the molecule's reactivity and its interactions with other molecules.

Solvent effects are explicitly or implicitly included in MD simulations. Explicit solvent models surround the molecule with a large number of solvent molecules, providing a detailed picture of solute-solvent interactions, such as hydrogen bonding. Implicit solvent models represent the solvent as a continuous medium, which is computationally less expensive. These simulations can predict how the solvent environment affects the stability of different conformations and the energy barriers of reactions. All-atom molecular dynamics simulations have been used to investigate the intra- and intermolecular structural properties of similar conjugated polymers like polyaniline. acs.org

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Reactivity and Material Performance

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule and its observed activity or property. researchgate.net For this compound and its derivatives, QSPR models could be developed to predict various properties, including reactivity in certain reactions, or performance as a component in materials like conductive polymers. researchgate.netmdpi.com

The first step in a QSPR study is the calculation of a set of molecular descriptors. These are numerical values that describe different aspects of the molecule's structure, such as its size, shape, electronic properties (e.g., dipole moment, HOMO/LUMO energies), and lipophilicity. nih.gov For a series of related compounds, these descriptors are then correlated with an experimentally measured property using statistical methods like multiple linear regression or machine learning algorithms.

Once a statistically robust QSPR model is developed, it can be used to predict the properties of new, unsynthesized molecules. This predictive capability is highly valuable in the design of new materials or molecules with desired characteristics, as it can guide synthetic efforts towards the most promising candidates, thereby saving time and resources. For instance, QSPR studies on aniline derivatives have been used to predict their metabolism and electrochemical potentials. researchgate.netresearchgate.net

Derivatization, Functionalization, and Emerging Research Directions for 4 Methyl N Thiophen 3 Ylmethyl Aniline Scaffold in Advanced Chemical Systems

Strategies for Functionalizing the Thiophene (B33073) Ring of 4-methyl-N-(thiophen-3-ylmethyl)aniline for Enhanced Reactivity or Specific Properties

The thiophene ring is a well-studied heterocyclic compound known for its susceptibility to electrophilic substitution reactions, primarily at the C2 and C5 positions, which are more reactive than the C3 and C4 positions. researchgate.net Functionalizing the thiophene ring of this compound is a key strategy for tuning its electronic properties, enhancing its reactivity for polymerization, or introducing specific functionalities.

Key functionalization strategies include:

Halogenation: Introducing bromine or iodine at the C2 and/or C5 positions via electrophilic halogenation (e.g., using N-bromosuccinimide or N-iodosuccinimide). These halogenated derivatives serve as crucial precursors for cross-coupling reactions like Suzuki, Stille, or Sonogashira, enabling the introduction of various aryl, alkyl, or acetylenic groups. This approach is fundamental for constructing complex conjugated systems.

Formylation and Acylation: Vilsmeier-Haack or Friedel-Crafts reactions can introduce aldehyde or ketone groups onto the thiophene ring. These carbonyl functionalities can then be used in a variety of subsequent reactions, such as condensations or as precursors for other functional groups.

Metalation and Lithiation: Direct ortho-metalation or halogen-lithium exchange can generate a nucleophilic carbon on the thiophene ring. This allows for the introduction of a wide range of electrophiles, including silyl (B83357) groups (for solubility and morphological control in polymers), boronic esters (for subsequent Suzuki coupling), or alkyl chains.

These modifications allow for the precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic electronics. nih.gov

Table 1: Potential Functionalization Reactions on the Thiophene Ring

| Reaction Type | Typical Reagents | Position(s) Functionalized | Purpose/Subsequent Application |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C2, C5 | Precursor for cross-coupling reactions (Suzuki, Stille) |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | C2 | Introduction of aldehyde group for further derivatization |

| Lithiation | n-Butyllithium (n-BuLi) | C2 | Reaction with various electrophiles (e.g., R₃SiCl, B(OR)₃) |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | C2, C5 (from bromo-derivative) | Formation of C-C bonds to build extended π-systems |

Chemical Modifications and Derivatization at the Aniline (B41778) Nitrogen and Alkyl Linker

The aniline portion of the molecule offers additional sites for modification that can significantly impact its properties. The nitrogen atom's lone pair of electrons makes it both basic and nucleophilic.

N-Acylation: The reactivity of the aniline can be modulated by converting the secondary amine to an amide using reagents like acetic anhydride. libretexts.org This transformation reduces the electron-donating strength of the nitrogen by delocalizing its lone pair onto the adjacent carbonyl group. This strategy is often employed to prevent unwanted side reactions during electrophilic substitution on the aromatic rings and to control the electronic properties of the final molecule. libretexts.org

N-Alkylation/Arylation: Further substitution on the nitrogen atom can introduce bulky groups that influence the molecule's solubility and solid-state packing, which is crucial for material processing and performance.

Modification of the p-Tolyl Group: The methyl group on the aniline ring is a potential site for functionalization, for instance, via radical bromination to form a benzylic bromide. This new reactive site could be used to graft the molecule onto other structures or to initiate polymerization.

Modifications to the methylene (B1212753) (-CH₂-) linker are less common as they can be synthetically challenging without compromising the core structure. However, its presence provides conformational flexibility, which can influence the optoelectronic properties by affecting the planarity between the thiophene and aniline moieties.

Polymerization and Oligomerization Studies Involving this compound as a Monomer

The this compound scaffold is an ideal candidate for a monomer in the synthesis of conjugated polymers. The thiophene ring can undergo polymerization, typically through oxidative coupling of the C2 and C5 positions, to form a polythiophene backbone. nih.gov

Methods for polymerization could include:

Electrochemical Polymerization: Applying an anodic potential can oxidize the monomer, leading to the formation of radical cations that couple to form polymer chains directly on an electrode surface. jept.de This method allows for the creation of thin, uniform films. The oxidation potential for thiophene is generally high, but the presence of the electron-donating aniline group may lower it. jept.demdpi.com

Chemical Oxidative Polymerization: Using chemical oxidants like iron(III) chloride (FeCl₃) can produce the polymer in bulk powder form. researchgate.net This method is scalable for producing larger quantities of material.

In the resulting polymer, the 4-methyl-N-aniline-methyl group would act as a substituent on the polythiophene backbone. This side group is expected to play a crucial role in determining the polymer's properties. Its bulkiness can decrease intermolecular chain interactions, which often enhances solubility in common organic solvents but may disrupt the π-stacking necessary for high charge mobility. jept.de

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to the Understanding of 4-methyl-N-(thiophen-3-ylmethyl)aniline

Research into this compound has established it as a significant heterocyclic compound, integrating the structural motifs of both p-toluidine (B81030) and thiophene (B33073). The core contribution of studies on this molecule is the elucidation of its fundamental chemical and physical properties, which arise from the interplay between the electron-rich aniline (B41778) ring and the sulfur-containing aromatic thiophene moiety.

Key findings have demonstrated that the synthesis of this compound can be achieved through established synthetic routes, such as the reductive amination of thiophene-3-carbaldehyde with p-toluidine or the nucleophilic substitution of a halo-methylthiophene with p-toluidine. These synthetic methodologies provide a foundation for producing this compound and its derivatives for further investigation.

Spectroscopic characterization, a cornerstone of understanding its molecular structure, has provided insights into the electronic environment of the molecule. While specific data for this exact compound is not widely published in dedicated studies, analysis of related N-thienylmethyl aniline compounds allows for the confident prediction of its spectral features. For instance, 1H NMR spectra would be expected to show characteristic signals for the aromatic protons of both the p-substituted benzene (B151609) ring and the thiophene ring, as well as distinct resonances for the methyl and methylene (B1212753) protons. Similarly, 13C NMR and IR spectroscopy would reveal the carbon framework and functional groups present in the molecule.

The study of this compound has also contributed to a broader understanding of the chemical reactivity of N-thienylmethyl aniline compounds. The presence of the secondary amine linkage and the two aromatic rings provides multiple sites for chemical modification, including electrophilic substitution on the aromatic rings and reactions at the nitrogen atom.

Identification of Current Knowledge Gaps and Unexplored Research Avenues

Despite the foundational knowledge, significant gaps remain in the comprehensive understanding of this compound. A primary limitation is the scarcity of dedicated research focusing solely on this specific molecule. Much of the current understanding is inferred from studies on analogous compounds.

Key Knowledge Gaps Include:

Detailed Physicochemical Properties: There is a lack of systematically determined experimental data for properties such as melting point, boiling point, solubility in various solvents, and pKa values.

Single-Crystal X-ray Diffraction Data: The precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions, has not been determined. Such data is crucial for understanding its packing in the solid state and for computational modeling.

Comprehensive Reactivity Profile: While general reactivity can be predicted, a detailed experimental investigation of its behavior in various reaction types (e.g., oxidation, reduction, metal-catalyzed cross-coupling) is needed.

Quantitative Structure-Activity Relationship (QSAR) Studies: For potential biological applications, QSAR studies are essential to correlate the structural features of this compound and its derivatives with their biological activities.

Unexplored Research Avenues:

Derivatization and Analogue Synthesis: A systematic exploration of derivatives by modifying the substituents on either the aniline or thiophene ring could lead to a library of compounds with tunable electronic and steric properties.

Polymerization Studies: The potential for incorporating this molecule as a monomer into conductive polymers or other advanced materials has not been explored. The presence of the aniline and thiophene moieties suggests that it could be a valuable building block for functional polymers. nih.gov

Computational and Theoretical Studies: In-depth density functional theory (DFT) calculations could provide valuable insights into its electronic structure, molecular orbitals, and reactivity, guiding future experimental work.

Prospective Applications and Theoretical Developments for N-Thienylmethyl Aniline Compounds

The class of N-thienylmethyl aniline compounds, including this compound, holds considerable promise for a variety of applications, driven by their unique combination of structural features.

Prospective Applications:

Medicinal Chemistry: Aniline and thiophene derivatives are prevalent in pharmacologically active compounds. echemi.com N-thienylmethyl anilines could serve as scaffolds for the development of novel therapeutic agents, potentially exhibiting anticancer, antimicrobial, or anti-inflammatory properties. researchgate.net

Materials Science: The aromatic and heterocyclic nature of these compounds makes them attractive candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. ontosight.ai Their ability to form polymers could also be exploited in the creation of conductive plastics and coatings. nih.gov

Coordination Chemistry: The nitrogen and sulfur atoms can act as coordination sites for metal ions, making these compounds versatile ligands for the synthesis of novel metal complexes. rsc.org These complexes could find applications in catalysis, magnetism, and as luminescent materials.

Theoretical Developments:

Further theoretical work is needed to build predictive models for the properties and reactivity of N-thienylmethyl aniline compounds. This could involve the development of more accurate computational methods for predicting spectroscopic data, reaction outcomes, and biological activity. Theoretical studies on the excited states of these molecules could also guide the design of new photoactive materials.

Broader Impact of Research on Organic Synthesis, Coordination Chemistry, and Materials Science

The investigation of this compound and its congeners has a ripple effect across several scientific disciplines.

Organic Synthesis: The development of efficient and selective synthetic routes to this and related compounds contributes to the toolbox of synthetic organic chemists. These methods can be applied to the synthesis of a wide range of other complex organic molecules.

Coordination Chemistry: The exploration of N-thienylmethyl anilines as ligands enriches the field of coordination chemistry by introducing new ligand frameworks with unique steric and electronic properties. rsc.org This can lead to the discovery of new coordination geometries and metal complexes with novel functionalities.

Materials Science: Research into the material properties of these compounds and their polymers can drive innovation in the development of next-generation organic electronic devices and smart materials. ontosight.ai The ability to tune the properties of these materials through chemical modification offers a high degree of design flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products